molecular formula C9H11NO B2632697 2-Methyl-2,3-dihydrobenzofuran-7-amine CAS No. 26210-74-2

2-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No.: B2632697
CAS No.: 26210-74-2
M. Wt: 149.193
InChI Key: DRJZUEHEOHJEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,3-dihydrobenzofuran-7-amine is an organic compound with the chemical formula C10H13NO. It appears as a white crystalline solid and is soluble in polar solvents such as water and alcohol. This compound is used as an intermediate in organic synthesis, particularly in the production of drugs and dyes .

Preparation Methods

2-Methyl-2,3-dihydrobenzofuran-7-amine can be synthesized through various methods:

Chemical Reactions Analysis

2-Methyl-2,3-dihydrobenzofuran-7-amine undergoes various types of chemical reactions:

Common reagents used in these reactions include acyl chlorides for acylation and aldehydes or ketones for condensation reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-2,3-dihydrobenzofuran-7-amine has several scientific research applications:

Comparison with Similar Compounds

2-Methyl-2,3-dihydrobenzofuran-7-amine can be compared with other benzofuran derivatives:

These compounds share the benzofuran core structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJZUEHEOHJEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 81 g of 1B, 400 ml of tetrahydrofuran (THF) and 3 g of activated Raney nickel catalyst was shaken under 35 p.s.i.g. hydrogen pressure at room temperature for 4 hours. The resulting mixture was treated with 20 g of magnesium sulfate, filtered and the solvent was evaporated from the filtrate, to give 7-amino-2,3-dihydro-2-methylbenzofuran (1C), as an amber syrup.
Name
1B
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
400 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CC1Cc2cccc([N+](=O)[O-])c2O1
Quantity
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reactant
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reactant
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reactant
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Reaction Step One

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